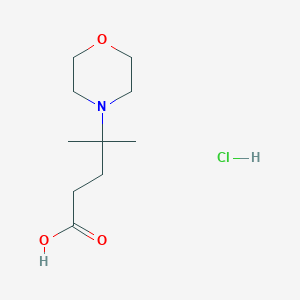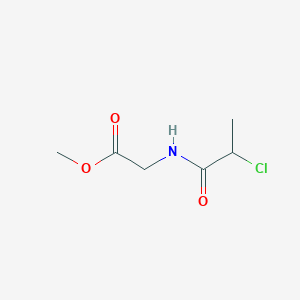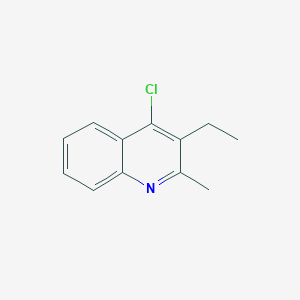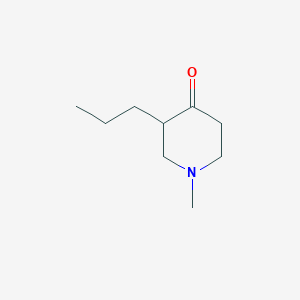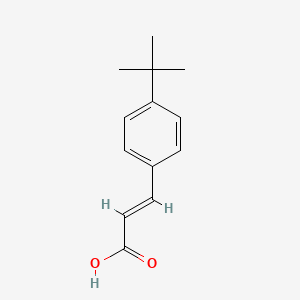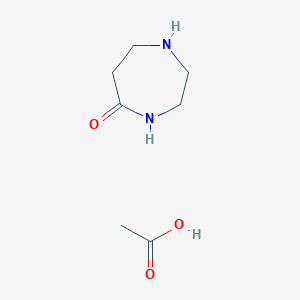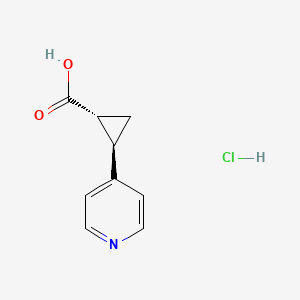
2-(2,2-Difluorocyclopropyl)phenol
Descripción general
Descripción
“2-(2,2-Difluorocyclopropyl)phenol” is a chemical compound with the molecular weight of 170.16 . It is a derivative of phenol, where a hydroxyl group is attached to a benzene ring .
Molecular Structure Analysis
The InChI code for “2-(2,2-Difluorocyclopropyl)phenol” is1S/C9H8F2O/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7,12H,5H2 . This indicates that the compound has 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
“2-(2,2-Difluorocyclopropyl)phenol” is a liquid at normal shipping temperature . Phenols are generally colorless liquids or solids, but they can turn reddish-brown when exposed to the atmosphere due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding . Phenols are readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .Aplicaciones Científicas De Investigación
1. Application in Organic Light-Emitting Diodes (OLEDs)
2-(2,2-Difluorocyclopropyl)phenol has been used in the field of organic light-emitting diodes (OLEDs). In a study by Jin et al. (2014), heteroleptic iridium(III) complexes were developed using 2-(2,2-difluorocyclopropyl)phenol variants as ancillary ligands. These complexes showed high photoluminescence efficiency and were effective as green phosphors in OLEDs. Their usage demonstrated improved device performance, notably in efficiency roll-off ratios, which is critical for maintaining high efficiency at increased current density and luminance (Jin et al., 2014).
2. Synthesis of Fluorinated Compounds
The compound has applications in the synthesis of fluorinated compounds. A study by Ye et al. (2012) reported the synthesis of 2-(polyfluoroaryl)benzofurans through a copper(I)-catalyzed reaction involving 2-(2,2-dibromovinyl)phenol with polyfluoroarene. This process involved copper-catalyzed intramolecular C-O bond formation and C-H activation, yielding products in good yields (Ye et al., 2012).
3. Catalysis and Chemical Transformations
2-(2,2-Difluorocyclopropyl)phenol is used in catalytic processes and chemical transformations. For instance, Thomson et al. (2018) described a route to aryl α,β,β-trifluorocyclopropanes, which upon reaction with phenol/thiophenol, resulted in HF elimination and then conjugate addition. This study highlighted the motif's potential in drug discovery due to its similar lipophilicity to -CF3 despite having three carbon atoms (Thomson et al., 2018).
4. Synthesis of Polyphenols and Phenolic Compounds
The compound is significant in the synthesis of polyphenols and other phenolic compounds, which are crucial in plant response to abiotic stress. Sharma et al. (2019) discussed how plants synthesize increased polyphenols under stress, activating the phenylpropanoid biosynthetic pathway. This results in the accumulation of various phenolic compounds, which are essential for scavenging harmful reactive oxygen species (Sharma et al., 2019).
Safety and Hazards
The safety information for “2-(2,2-Difluorocyclopropyl)phenol” indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
While specific future directions for “2-(2,2-Difluorocyclopropyl)phenol” are not mentioned in the available resources, there is a general trend in phenol research towards wastewater treatment and feedstock diversification . This focus is essential to address significant challenges, such as production costs, stability, and durability of treatment processes .
Propiedades
IUPAC Name |
2-(2,2-difluorocyclopropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOMPSDULYKBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclopropyl)phenol | |
CAS RN |
1892547-74-8 | |
| Record name | 2-(2,2-difluorocyclopropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3380236.png)

![ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate](/img/structure/B3380244.png)

